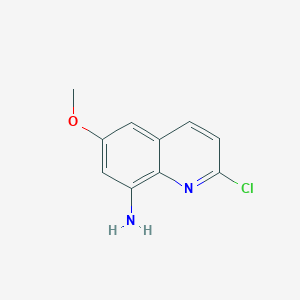

2-Chloro-6-methoxyquinolin-8-amine

説明

Structure

3D Structure

特性

IUPAC Name |

2-chloro-6-methoxyquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-14-7-4-6-2-3-9(11)13-10(6)8(12)5-7/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESATCDCROEBGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC(=N2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 6 Methoxyquinolin 8 Amine and Its Direct Precursors

Established Synthetic Routes to the Quinoline (B57606) Core with Methoxy (B1213986) and Amino Substituents

The foundational step in producing 2-chloro-6-methoxyquinolin-8-amine is the construction of the quinoline ring system, incorporating the methoxy and amino groups at the C-6 and C-8 positions, respectively. Established methods for this core synthesis primarily revolve around classical named reactions in organic chemistry.

Skraup Reaction-Based Approaches and their Optimization

The Skraup synthesis is a well-established and versatile method for creating the quinoline scaffold. wikipedia.orgnumberanalytics.comorganicreactions.org This reaction typically involves the condensation of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. numberanalytics.comiipseries.org In the context of synthesizing the precursor to our target molecule, 6-methoxyquinolin-8-amine, a modified Skraup reaction is employed.

A common starting material for this synthesis is 4-methoxy-2-nitroaniline (B140478). This substituted aniline (B41778) is reacted with glycerol in the presence of an oxidizing agent like nitrobenzene (B124822) and a dehydrating agent such as sulfuric acid. mdpi.com The reaction proceeds through several key steps:

Dehydration of Glycerol: Sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. numberanalytics.comuop.edu.pk

Michael Addition: The amino group of 4-methoxy-2-nitroaniline adds to acrolein in a conjugate addition. numberanalytics.comuop.edu.pk

Cyclization: The resulting intermediate undergoes acid-catalyzed cyclization. numberanalytics.comuop.edu.pk

Oxidation and Aromatization: The dihydroquinoline intermediate is then oxidized to form 6-methoxy-8-nitroquinoline (B1580621). mdpi.comuop.edu.pk

The final step to obtain the direct precursor, 6-methoxyquinolin-8-amine, is the reduction of the nitro group at the C-8 position. This is commonly achieved using reducing agents like tin(II) chloride (SnCl₂) or iron sulfate (B86663) (FeSO₄). mdpi.com

| Reactants | Reagents | Product |

| 4-methoxy-2-nitroaniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | 6-methoxy-8-nitroquinoline |

| 6-methoxy-8-nitroquinoline | SnCl₂ or FeSO₄ | 6-methoxyquinolin-8-amine |

Alternative Cyclization Strategies for Quinoline Ring Formation

While the Skraup reaction is a cornerstone, other cyclization strategies offer alternative pathways to the quinoline core. These methods can provide advantages in terms of regioselectivity and functional group tolerance. Some notable alternatives include:

Combes Quinoline Synthesis: This method involves the reaction of anilines with β-diketones under acidic conditions. For instance, 3,4-cyclohexano-6-methoxy quinoline can be synthesized from cyclohexanone-2-aldehyde using the Combes synthesis. iipseries.org

Doebner-von Miller Reaction: This reaction utilizes an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of a Lewis or Brønsted acid. wikipedia.org It is considered a modification of the Skraup synthesis. iipseries.org

Friedländer Synthesis: This strategy involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene (B1212753) group. uop.edu.pk

Gould-Jacobs Reaction: This multi-step sequence starts from an aniline and ethyl ethoxymethylenemalonate to build the quinoline ring. wikipedia.org

These alternative routes, while not as commonly cited for the specific synthesis of 6-methoxyquinolin-8-amine, represent the broader toolkit available to synthetic chemists for constructing substituted quinolines.

Regioselective Introduction of Chloro and Methoxy Groups

With the 6-methoxy-8-aminoquinoline core in hand, the subsequent challenge lies in the regioselective introduction of the chloro group at the C-2 position. The inherent reactivity of the quinoline ring dictates the strategies employed for these transformations.

Strategies for Chlorination at the C-2 Position

The direct chlorination of the quinoline ring can be challenging to control. Nucleophilic substitution reactions are generally favored at the C-2 and C-4 positions. uop.edu.pk To achieve chlorination specifically at the C-2 position, a common strategy involves the conversion of a precursor with a suitable leaving group at this position.

One effective method is the transformation of the corresponding quinolin-2-one. The synthesis of 2-chloroquinolines can be achieved by treating the 2-hydroxyquinoline (B72897) (the tautomeric form of quinolin-2-one) with a chlorinating agent like phosphorus oxychloride (POCl₃).

Methods for Methoxylation at the C-6 Position

The methoxy group at the C-6 position is typically incorporated from the start of the synthesis, as seen in the Skraup reaction using 4-methoxy-2-nitroaniline. mdpi.com Introducing the methoxy group at a later stage is also possible through nucleophilic aromatic substitution on a quinoline ring bearing a suitable leaving group, such as a halogen, at the C-6 position. However, building the molecule with the methoxy group already in place is often more efficient. Research has also explored direct C-H methoxylation of quinolines at the C-5 and C-6 positions using methanol (B129727) with additives like PtCl₂. daneshyari.com

Amino Group Introduction at the C-8 Position

Similar to the methoxy group, the amino group at the C-8 position is most commonly introduced early in the synthetic sequence. In the Skraup-based synthesis of 6-methoxyquinolin-8-amine, the amino group is derived from the reduction of a nitro group that was present on the initial aniline precursor. mdpi.com

Advanced Synthetic Methodologies and Process Optimization

The traditional Skraup synthesis, a cornerstone of quinoline preparation since 1880, involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid. ijpsjournal.comnih.gov While effective, this method often suffers from harsh conditions and low yields. mdpi.com Consequently, research has focused on modifying and modernizing this and other synthetic routes.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities with significantly reduced reaction times. rsc.org In the context of quinoline synthesis, microwave irradiation has been successfully applied to modify the Skraup reaction. nih.gov

Researchers have demonstrated that heating substituted anilines with glycerol in sulfuric acid under microwave irradiation at temperatures around 200°C can produce various quinoline analogs in fair to good yields, notably omitting the need for an external oxidizing agent. nih.gov This approach streamlines the process and aligns with green chemistry principles by improving energy efficiency. For instance, a microwave-assisted Skraup reaction for synthesizing 6-hydroxyquinoline (B46185) was completed in just 15-20 minutes. tandfonline.com While a specific protocol for 2-chloro-6-methoxyquinolin-8-amine is not detailed, the principles are directly applicable to the synthesis of its quinoline core from precursors like 4-methoxy-2-nitroaniline.

Table 1: Comparison of Traditional vs. Microwave-Assisted Skraup Synthesis

| Feature | Traditional Skraup Synthesis | Microwave-Assisted Skraup Synthesis |

| Heating Method | Conventional (e.g., oil bath) | Microwave Irradiation |

| Reaction Time | Hours | Minutes tandfonline.comvulcanchem.com |

| Oxidizing Agent | Often required (e.g., nitrobenzene) | Can sometimes be omitted nih.gov |

| Energy Efficiency | Lower | Higher rsc.org |

| Yield | Often low to moderate mdpi.com | Generally fair to good nih.gov |

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single vessel to form a complex product in one step, avoiding the need for isolating intermediates. tandfonline.com This approach saves time, resources, and reduces waste.

While a direct one-pot synthesis for 2-chloro-6-methoxyquinolin-8-amine is not prominently described, various MCRs are employed for synthesizing highly substituted quinolines. For example, a one-pot, three-component technique using 6-amino-1,3-dimethyluracil, various aldehydes, and dimedone has been developed to produce pyrimido[4,5-b]quinolones in good yields. tandfonline.com These methodologies showcase the potential for developing novel, efficient pathways for complex quinoline derivatives, potentially reducing the number of steps required compared to traditional linear syntheses.

Catalyst-Free and Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com In quinoline synthesis, this has led to significant innovations.

A key development is the use of glycerol not only as a reactant in the Skraup synthesis but also as a green, biodegradable solvent, which can sometimes act as a catalyst. mdpi.com The use of glycerol as a solvent at high temperatures (B.P. 290°C) can accelerate reactions and simplify processes. mdpi.com Furthermore, modifications to the Skraup reaction have been developed that utilize water as a green solvent, for instance, in the microwave-assisted synthesis of 6-hydroxyquinoline. tandfonline.com Researchers are continuously exploring catalyst-free systems or employing reusable, non-toxic catalysts to replace harsh reagents like strong acids and hazardous oxidizing agents, thereby minimizing environmental impact. ijpsjournal.commdpi.com

Purification and Isolation Techniques in 2-Chloro-6-methoxyquinolin-8-amine Synthesis

The purification and isolation of the target compound and its synthetic intermediates are critical steps to ensure high purity of the final product. The methods employed are standard organic chemistry techniques, selected based on the physical and chemical properties of the compounds.

For the precursors of 2-chloro-6-methoxyquinolin-8-amine, such as 6-methoxy-8-nitroquinoline and 6-methoxyquinolin-8-amine, column chromatography is a frequently used method for purification. The crude product is adsorbed onto a stationary phase (like silica (B1680970) gel) and eluted with a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and cyclohexane) to separate the desired compound from byproducts and unreacted starting materials.

Recrystallization is another common and effective technique. The crude solid is dissolved in a hot solvent in which it is highly soluble and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial and depends on the solubility profile of the compound. For 6-methoxyquinolin-8-amine, polar solvents like ethanol (B145695) and DMSO are often suitable due to the presence of polar methoxy and amine groups that can participate in hydrogen bonding. solubilityofthings.com The final isolated product's purity and structure are typically confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Table 2: Common Purification Techniques in Quinoline Synthesis

| Technique | Principle | Application in Synthesis |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Used for purifying intermediates like 6-methoxy-8-nitroquinoline and the final product from complex reaction mixtures. |

| Recrystallization | Purification of solids based on differences in solubility in a specific solvent at different temperatures. | Effective for obtaining high-purity crystalline solids of the final product or its precursors. |

| Washing | Removing impurities by washing the product with a solvent in which the impurities are soluble, but the product is not. | Often used during workup to remove residual acids, bases, or salts. |

| Extraction | Separating compounds based on their relative solubilities in two different immiscible liquids. | Commonly used to isolate the product from the reaction mixture into an organic solvent. |

Chemical Reactivity and Derivatization Strategies of 2 Chloro 6 Methoxyquinolin 8 Amine

Nucleophilic Substitution Reactions at the C-2 Chloro Group

The chlorine atom at the C-2 position of the quinoline (B57606) ring is susceptible to nucleophilic substitution, a key reaction for introducing diverse functional groups into the molecule.

Formation of Amine, Ether, and Thiol Derivatives

The chloro group can be displaced by various nucleophiles, including amines, alkoxides, and thiolates, to yield a range of derivatives. The reaction with amines, for instance, leads to the formation of 2-aminoquinoline (B145021) derivatives. This type of reaction is a common strategy in the synthesis of compounds with potential biological activity. Similarly, reaction with alkoxides results in the formation of ether derivatives, while thiolates yield thiol derivatives. The efficiency of these substitution reactions can be influenced by the nature of the nucleophile and the reaction conditions.

Exploration of Novel Nucleophiles for Structural Diversification

To expand the structural diversity of derivatives, researchers have explored a variety of other nucleophiles. For example, the reaction with hydrazine (B178648) can be used to introduce a hydrazinyl group, which can serve as a precursor for further functionalization. The resulting hydrazinoquinolinone can then be converted to an azide (B81097) and subsequently to an amine via a Staudinger reaction. mdpi.com This highlights the utility of nucleophilic substitution in creating a platform for more complex molecular architectures.

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system, being an electron-rich aromatic system, can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring.

Formylation Reactions (e.g., Vilsmeier-Haack) for C-3 Functionalization

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijsr.net This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). niscpr.res.inresearchgate.net In the context of quinoline derivatives, this reaction has been successfully employed to achieve formylation, often at the C-3 position. niscpr.res.in The resulting 2-chloro-3-formylquinolines are versatile intermediates for further synthetic transformations. niscpr.res.inresearchgate.net The electron-donating methoxy (B1213986) group on the quinoline ring facilitates this electrophilic substitution. niscpr.res.in

Nitration and Halogenation Studies

Nitration and halogenation are common electrophilic aromatic substitution reactions used to functionalize aromatic rings. The direct nitration of certain quinoline derivatives has been shown to yield nitro-substituted products. researchgate.net For instance, 4-Chloro-6-methoxy-2-methylquinoline can be nitrated to introduce a nitro group at the 3-position. researchgate.net Halogenation, such as bromination, has also been used to introduce halogen atoms onto the quinoline ring, creating precursors for further substitution reactions. researchgate.net The positions of nitration and halogenation are influenced by the directing effects of the substituents already present on the quinoline nucleus.

Reactions Involving the C-8 Amino Group

The primary amino group at the C-8 position is a key site for a variety of chemical transformations, allowing for the introduction of diverse side chains and functional groups.

One common reaction is acylation, where the amino group reacts with acylating agents like chloroacetyl chloride to form an amide. mdpi.com This reaction proceeds by nucleophilic attack of the amino group on the carbonyl carbon of the acyl chloride. The resulting amide can then be used in subsequent reactions. For example, the terminal chloro group of the newly formed acetamide (B32628) can be substituted by an azide group, which can then be converted to an amine via a Staudinger reaction. mdpi.com

Furthermore, the C-8 amino group can participate in multicomponent reactions, such as the Ugi-azide reaction. This reaction involves the combination of an amine, an aldehyde, an isocyanide, and an azide to form a tetrazole derivative in a single step. mdpi.com This approach allows for the rapid generation of a library of structurally diverse compounds.

Amidation and Acylation Reactions

The 8-amino group is a potent nucleophile, readily undergoing amidation and acylation reactions. This transformation is a common strategy to append various side chains to the quinoline core. The reaction typically involves treating the parent amine with acylating agents such as acid chlorides or anhydrides, or coupling it with carboxylic acids using standard peptide coupling reagents. The amine functional group is amenable to forming amides, which can serve as a directing group in further synthetic transformations. wikipedia.org For instance, the 8-aminoquinoline (B160924) (8-AQ) moiety is often used as a bidentate directing group in C-H bond functionalization chemistry. nih.govacs.org

Table 1: Illustrative Amidation and Acylation Reactions

| Acylating Agent | Reagents/Conditions | Product Name |

| Acetic Anhydride | Pyridine (B92270), 0°C to rt | N-(2-chloro-6-methoxyquinolin-8-yl)acetamide |

| Benzoyl Chloride | Triethylamine, CH₂Cl₂ | N-(2-chloro-6-methoxyquinolin-8-yl)benzamide |

| Propanoyl Chloride | Diisopropylethylamine, THF | N-(2-chloro-6-methoxyquinolin-8-yl)propanamide |

This table presents generalized examples of amidation/acylation reactions and is for illustrative purposes.

Condensation Reactions for Schiff Base Formation

The primary amine at the 8-position can participate in condensation reactions with aldehydes or ketones to yield imines, commonly known as Schiff bases. ekb.egnih.gov These reactions are typically catalyzed by acid and are reversible. libretexts.org The formation of the C=N (azomethine) double bond is a key step in creating ligands for metal complexes and in the synthesis of various heterocyclic systems. ekb.egajol.info Research has shown the successful synthesis of Schiff bases derived from 8-aminoquinoline with aldehydes like 2-hydroxy naphthaldehyde and ortho-vanillin. nih.gov The pH must be carefully controlled during these reactions; the rate is often optimal around a pH of 5, as lower pH values would protonate the amine, rendering it non-nucleophilic, while higher pH values would not sufficiently protonate the hydroxyl intermediate to facilitate water elimination. libretexts.org

Table 2: Examples of Schiff Base Formation

| Carbonyl Compound | Catalyst/Solvent | Product Name |

| Salicylaldehyde | Acetic Acid (cat.), Ethanol (B145695) | 2-(((2-chloro-6-methoxyquinolin-8-yl)imino)methyl)phenol |

| 4-Methoxybenzaldehyde | p-Toluenesulfonic acid, Toluene | N-((4-methoxyphenyl)methylene)-2-chloro-6-methoxyquinolin-8-amine |

| Acetone | Methanol (B129727) | N-(propan-2-ylidene)-2-chloro-6-methoxyquinolin-8-amine |

This table provides illustrative examples of Schiff base formation reactions.

Cycloaddition Reactions (e.g., Ugi-Azide) for Heterocyclic Ring Formation

The functional groups on 2-Chloro-6-methoxyquinolin-8-amine make it a suitable component for multicomponent reactions, such as cycloadditions, to generate complex heterocyclic structures. One such example is the Ugi-azide reaction, a four-component reaction involving an amine, an aldehyde (or ketone), an isocyanide, and an azide source. Using 2-Chloro-6-methoxyquinolin-8-amine as the amine component allows for the one-pot synthesis of quinoline derivatives bearing a tetrazole ring at the 8-position side chain. This approach is highly efficient for creating molecular diversity. While direct examples involving this specific quinoline are not prevalent in the provided search results, the reactivity of the 8-amino group makes it a prime candidate for such transformations, which are widely used in medicinal chemistry to build libraries of drug-like molecules.

Functionalization of the Methoxy Group

While derivatization typically focuses on the amine and chloro substituents, the methoxy group at the C6 position provides another handle for chemical modification.

Cleavage and Re-etherification Strategies

The O-methyl group of the methoxy ether can be cleaved to unveil a hydroxyl group, a process known as demethylation. This conversion is often challenging and may require harsh conditions. chem-station.com Common reagents for demethylating aryl methyl ethers include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or strong protic acids like hydrobromic acid (HBr). chem-station.comherts.ac.uk Thiolate anions can also be used to promote demethylation. herts.ac.ukrsc.org The resulting 8-amino-2-chloroquinolin-6-ol is an important intermediate. This phenol (B47542) can then be subjected to re-etherification, for example, through a Williamson ether synthesis, allowing for the introduction of a wide variety of new alkoxy or aryloxy groups, thereby enabling the fine-tuning of the molecule's properties.

Chemo- and Regioselectivity in Derivatization of 2-Chloro-6-methoxyquinolin-8-amine

The presence of multiple reactive sites on the 2-Chloro-6-methoxyquinolin-8-amine scaffold makes chemo- and regioselectivity crucial considerations in its synthetic transformations.

Nucleophilic Reactions : The 8-amino group is the most nucleophilic site and will preferentially react with electrophiles like acyl chlorides and aldehydes under mild to standard conditions. This allows for selective acylation or Schiff base formation without affecting the chloro or methoxy groups.

Chloro Group Substitution : The chlorine atom at the C2 position is part of an electron-deficient pyridine ring, but it is generally less reactive towards nucleophilic aromatic substitution than the amino group is towards electrophiles. Its substitution typically requires more forcing conditions or, more commonly, transition-metal catalysis (e.g., Buchwald-Hartwig or Suzuki coupling), which can be performed after the initial derivatization of the amino group.

Methoxy Group Stability : The methoxy group is robust and generally unreactive under the conditions used for modifying the amino group. herts.ac.uk Its cleavage requires specific, often harsh, reagents, thus ensuring high selectivity in multi-step synthetic sequences. chem-station.com

This predictable hierarchy of reactivity allows chemists to selectively functionalize the molecule in a controlled, stepwise manner, making 2-Chloro-6-methoxyquinolin-8-amine a highly adaptable platform for the synthesis of diverse chemical entities.

Computational and Theoretical Investigations of 2 Chloro 6 Methoxyquinolin 8 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule, providing insights into its reactivity, stability, and spectroscopic characteristics. For 2-chloro-6-methoxyquinolin-8-amine and its analogs, these methods have been pivotal.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to compounds structurally related to 2-chloro-6-methoxyquinolin-8-amine to predict their molecular geometries and vibrational frequencies. For instance, DFT calculations have been performed on similar quinoline (B57606) and pyridine (B92270) derivatives to analyze their structural parameters and spectroscopic data. oatext.commdpi.com These studies often involve optimizing the molecular geometry to its lowest energy state and then calculating various electronic properties.

While specific DFT studies focusing exclusively on 2-chloro-6-methoxyquinolin-8-amine are not extensively documented in the reviewed literature, the methodologies applied to analogous structures provide a robust framework for how such an analysis would be conducted. The selection of an appropriate functional and basis set is a critical first step in these calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. These maps illustrate the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) indicate sites for nucleophilic attack.

For related heterocyclic compounds, MEP analysis has been used to identify the most reactive parts of the molecule. This information is crucial for understanding how the molecule might interact with a biological receptor. The analysis helps in visualizing the electron-rich and electron-deficient regions, which is fundamental for predicting non-covalent interactions like hydrogen bonding and electrostatic interactions.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can reveal the conformational flexibility of a molecule and how it behaves in a dynamic environment, such as in solution or when bound to a protein.

Although specific MD simulation studies for 2-chloro-6-methoxyquinolin-8-amine were not found in the available literature, MD simulations are a standard tool for exploring the conformational landscape of small molecules. Such a study would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion over a specific period. The resulting trajectory provides detailed information about the molecule's flexibility and preferred conformations, which is essential for understanding its interaction with biological targets.

Molecular Docking Studies of 2-Chloro-6-methoxyquinolin-8-amine and its Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Ligand-Target Binding Affinities

The binding affinity, often quantified by a docking score or estimated binding energy, is a critical parameter in drug discovery, indicating the strength of the interaction between a ligand and its target. Molecular docking studies on derivatives of 8-amino-6-methoxyquinoline (B117001) have been performed to predict their binding affinities to potential therapeutic targets. These studies help in prioritizing compounds for further experimental testing. The docking score is calculated based on various factors, including electrostatic and van der Waals interactions between the ligand and the protein.

Analysis of Binding Modes and Key Interactions

Beyond predicting binding affinity, molecular docking provides detailed insights into the binding mode of a ligand within the active site of a protein. This includes identifying key amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). For derivatives of 8-amino-6-methoxyquinoline, docking studies have been instrumental in understanding how modifications to the core structure influence binding to the target. Visualizing the binding pose helps in designing new derivatives with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For 2-Chloro-6-methoxyquinolin-8-amine, QSAR studies would be instrumental in predicting its potential biological effects and in guiding the synthesis of more potent analogs.

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized into constitutional, topological, geometrical, and electronic descriptors. In the context of 2-Chloro-6-methoxyquinolin-8-amine, a predictive QSAR model would be developed by correlating these descriptors with a known biological activity, such as enzyme inhibition or receptor binding affinity.

While specific QSAR models for 2-Chloro-6-methoxyquinolin-8-amine are not publicly available, the general methodology would involve the following steps:

Data Set Selection: A series of quinoline derivatives with known biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series, including 2-Chloro-6-methoxyquinolin-8-amine, would be calculated using specialized software.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques.

The structural descriptors for 2-Chloro-6-methoxyquinolin-8-amine would play a crucial role in such a model. The presence of a chlorine atom at the 2-position, a methoxy (B1213986) group at the 6-position, and an amine group at the 8-position of the quinoline scaffold would significantly influence the values of these descriptors.

Table 1: Examples of Structural Descriptors for QSAR Analysis of 2-Chloro-6-methoxyquinolin-8-amine

| Descriptor Category | Specific Descriptor Example | Potential Influence of Substituents |

| Constitutional | Molecular Weight | The chlorine and methoxy groups increase the overall mass of the molecule. |

| Topological | Zagreb Index | The branching and connectivity of the quinoline ring system and its substituents are quantified. |

| Geometrical | Molecular Surface Area | The size and shape of the molecule, influenced by the chloro and methoxy groups, affect its interaction with biological targets. |

| Electronic | Dipole Moment | The electronegative chlorine and oxygen atoms create a specific charge distribution across the molecule. |

| Lipophilicity | LogP | The methoxy group can increase lipophilicity, while the amine group can decrease it, affecting cell membrane permeability. |

Pharmacophore modeling is another powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. dovepress.com For 2-Chloro-6-methoxyquinolin-8-amine, a pharmacophore model would highlight the key features that enable it to bind to a specific biological target.

The development of a pharmacophore model can be ligand-based, where it is derived from a set of active compounds, or structure-based, where it is generated from the active site of a target protein. dovepress.com The key pharmacophoric features of 2-Chloro-6-methoxyquinolin-8-amine would likely include:

Hydrogen Bond Acceptors: The nitrogen atom in the quinoline ring and the oxygen atom of the methoxy group.

Hydrogen Bond Donor: The nitrogen atom of the amine group.

Aromatic Ring: The quinoline ring system itself, which can engage in π-π stacking interactions.

Hydrophobic Feature: The chloro substituent can contribute to hydrophobic interactions within a binding pocket.

Table 2: Potential Pharmacophore Features of 2-Chloro-6-methoxyquinolin-8-amine

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction |

| Hydrogen Bond Acceptor | Quinoline Nitrogen, Methoxy Oxygen | Interaction with hydrogen bond donor groups on a target protein. |

| Hydrogen Bond Donor | 8-Amine Group | Interaction with hydrogen bond acceptor groups on a target protein. |

| Aromatic Ring | Quinoline Ring | π-π stacking with aromatic amino acid residues. |

| Hydrophobic Center | 2-Chloro Substituent | Van der Waals and hydrophobic interactions. |

Chemical space exploration involves the analysis of large databases of chemical compounds to identify novel molecules with desired properties. By using the pharmacophore model of 2-Chloro-6-methoxyquinolin-8-amine as a query, virtual screening of compound libraries can be performed to identify other molecules that share the same essential features and are therefore likely to exhibit similar biological activities. This approach can lead to the discovery of new chemical scaffolds with improved potency or pharmacokinetic profiles.

Predictive Computational Tools (e.g., PASS) for Guiding Research Directions

Predictive computational tools like PASS (Prediction of Activity Spectra for Substances) offer a way to forecast the likely biological activities of a compound based solely on its structural formula. way2drug.com The PASS online service predicts a wide range of biological effects, including pharmacological actions, mechanisms of action, and potential toxicity. way2drug.comway2drug.com

For 2-Chloro-6-methoxyquinolin-8-amine, a PASS prediction would generate a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). This information can be invaluable in the early stages of research to guide the experimental testing of the compound. For instance, if PASS predicts a high probability for a particular anticancer activity, researchers can prioritize testing the compound in relevant cancer cell lines.

While a specific PASS prediction for 2-Chloro-6-methoxyquinolin-8-amine is not publicly available, the tool's output would be a comprehensive biological activity spectrum. This spectrum can help in identifying unexpected therapeutic potentials or potential off-target effects.

Table 3: Illustrative Example of a Hypothetical PASS Prediction Output for 2-Chloro-6-methoxyquinolin-8-amine

| Predicted Biological Activity | Pa (Probability to be Active) | Research Direction |

| Antineoplastic | 0.850 | Investigation of cytotoxic effects on cancer cell lines. |

| Kinase Inhibitor | 0.780 | Screening against a panel of protein kinases. |

| Antimalarial | 0.720 | In vitro testing against Plasmodium falciparum. |

| Anti-inflammatory | 0.650 | Evaluation in cellular models of inflammation. |

| CYP450 2D6 Inhibitor | 0.550 | Assessment of potential for drug-drug interactions. |

It is important to note that predictions from tools like PASS are probabilistic and require experimental validation. way2drug.com However, they serve as a powerful hypothesis-generating tool that can significantly streamline the drug discovery process.

Molecular Level Interaction Studies of 2 Chloro 6 Methoxyquinolin 8 Amine and Its Analogs

Investigation of Specific Biological Target Interactions (in vitro)

The biological activity of quinoline (B57606) derivatives is rooted in their ability to interact with a variety of molecular targets. In vitro studies have been crucial in identifying these targets and understanding the nature of the interactions.

Enzyme Inhibition Studies at the Molecular Level

Analogs of 2-Chloro-6-methoxyquinolin-8-amine have demonstrated inhibitory activity against a wide range of enzymes, highlighting the versatility of the quinoline scaffold in drug design. These interactions are often the basis for their therapeutic potential. For instance, certain quinoline derivatives function by inhibiting enzymes crucial for pathogen survival, such as DNA gyrase and peptide deformylase (PDF). nih.govnih.gov In the context of viral infections, quinoline analogs have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are critical for controlling HIV by preventing the conversion of viral RNA to DNA. nih.gov

In cancer research, quinoline derivatives have been shown to inhibit topoisomerases, enzymes that are essential for DNA replication and transcription in rapidly dividing cancer cells. nih.gov The well-known anticancer agent, camptothecin, is a quinoline alkaloid that targets topoisomerase I. nih.gov Furthermore, some quinoline compounds inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, a key player in angiogenesis, the process of new blood vessel formation that is vital for tumor growth. researchgate.net

Other enzymatic targets for quinoline analogs include cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), which are involved in inflammatory pathways. nih.gov Additionally, enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE), and those involved in physiological homeostasis, like carbonic anhydrase (hCA), are also inhibited by certain quinoline derivatives. researchgate.net

Table 1: Enzyme Inhibition by Analogs of 2-Chloro-6-methoxyquinolin-8-amine This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Target Enzyme | Biological Context | Reference |

|---|---|---|---|

| Quinoline-Thiazole Hybrids | DNA Gyrase | Antimicrobial | nih.gov |

| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Peptide Deformylase (PDF) | Antimicrobial | nih.gov |

| Pyrazoline/Pyrimidine-Quinoline Hybrids | HIV Reverse Transcriptase | Antiviral (HIV) | nih.gov |

| General Quinoline Derivatives | Topoisomerase | Anticancer | nih.gov |

| Quinoline Amide Derivatives | VEGFR-2 Kinase | Anticancer (Anti-angiogenesis) | researchgate.net |

| 1,2,4-Triazine-Quinoline Hybrids | COX-2 / 15-LOX | Anti-inflammatory | nih.gov |

| Methoxy (B1213986) Quinoline Derivatives | Acetylcholinesterase (AChE) | Neurodegenerative Disease | researchgate.net |

| Methoxy Quinoline Derivatives | Carbonic Anhydrase (hCA I) | General Physiology | researchgate.net |

Receptor Binding Profiling (e.g., CB2 receptor, p53-MDM2 interaction)

The interaction of quinoline derivatives extends to various cell surface and intracellular receptors. These binding events can trigger or block signaling pathways, leading to a range of physiological responses. Studies have demonstrated that quinoline analogs can bind to serotonin (B10506) receptors, such as the 5-HT6 receptor, which is a target for cognitive disorders like Alzheimer's disease. acs.orgnih.gov

In the realm of metabolic diseases, certain bi-aryl-ether amide quinolines have been evaluated as agonists for the liver X receptor (LXR), which plays a role in lipid metabolism and cholesterol homeostasis. researchgate.net More recently, the discovery of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives has provided potent and selective ligands for aggregated α-synuclein, a protein central to the pathology of Parkinson's disease. mdpi.com While specific interactions with the cannabinoid 2 (CB2) receptor or the p53-MDM2 complex are not extensively documented for 2-Chloro-6-methoxyquinolin-8-amine itself, the broad receptor-binding profile of its analogs suggests a potential for diverse receptor-mediated activities.

Table 2: Receptor Binding Profiles of 2-Chloro-6-methoxyquinolin-8-amine Analogs This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Target Receptor | Biological Context | Finding | Reference |

|---|---|---|---|---|

| General Quinoline Derivatives | 5-HT6 Receptor | Cognitive Disorders | Evaluated as PET ligands | acs.orgnih.gov |

| Bi-aryl-ether Amide Quinolines | Liver X Receptor (LXR) | Dyslipidemia, Atherosclerosis | Agonistic activity | researchgate.net |

| N-(6-methoxypyridin-3-yl)quinoline-2-amine Derivatives | Aggregated α-Synuclein | Parkinson's Disease | High affinity and selectivity | mdpi.com |

DNA and RNA Interaction Mechanisms

Quinoline derivatives can exert their biological effects by directly interacting with nucleic acids or with proteins that regulate DNA and RNA processes. nih.gov One of the classical mechanisms is DNA intercalation, where the planar aromatic ring system of the quinoline slides between the base pairs of the DNA double helix, disrupting its structure and interfering with replication and transcription. nih.gov

Beyond simple intercalation, these compounds also inhibit key enzymes that interact with DNA. As mentioned previously, the inhibition of topoisomerases and DNA gyrase by quinoline analogs like levofloxacin (B1675101) is a well-established mechanism for their anticancer and antibacterial activities. nih.govwikipedia.org These enzymes manage the topological state of DNA, and their inhibition leads to catastrophic DNA damage and cell death. wikipedia.org Furthermore, the ability of certain quinoline derivatives to inhibit HIV reverse transcriptase demonstrates their capacity to interact with enzymes that process RNA, thereby blocking the life cycle of retroviruses. nih.gov

Mechanistic Research on Cellular Processes (in vitro)

In addition to interacting with specific molecular targets, quinoline compounds can modulate complex cellular pathways, such as autophagy and the response to oxidative stress.

Modulation of Autophagy Pathways

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins. It plays a dual role in cancer, either promoting survival or contributing to cell death. Several quinoline derivatives have been found to modulate this pathway. For example, the novel synthetic quinoline derivative DFIQ was shown to induce both apoptosis and autophagy in non-small-cell lung cancer cells. nih.gov The induction of autophagy was linked to the accumulation of lysosomes and was found to be a necessary step for DFIQ-induced cell death. nih.gov

Similarly, another analog, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), induces both autophagic and apoptotic cell death in pancreatic cancer cells. merckmillipore.comnih.gov The underlying mechanism involves the suppression of the Akt/mTOR signaling pathway, a key regulator of cell growth and autophagy. merckmillipore.comnih.gov Treatment with 6MN-4-AQ led to the formation of cytoplasmic vacuoles, an increase in autophagy flux markers like LC3-II and Beclin-1, and the degradation of p62, all hallmarks of autophagy induction. nih.gov The potential for quinoline derivatives to modulate autophagy is further underscored by patent filings for such compounds as therapeutic agents. google.com

Free Radical Scavenging Mechanisms

Many quinoline derivatives exhibit significant antioxidant activity by scavenging harmful free radicals. ingentaconnect.comiau.ir Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. ingentaconnect.comresearchgate.net

The primary mechanisms by which quinoline derivatives scavenge free radicals are believed to be through hydrogen atom transfer (HAT) or single electron transfer (SET). mdpi.com In the HAT mechanism, the antioxidant donates a hydrogen atom to the radical, neutralizing it. Theoretical studies suggest that for some derivatives, this is the predominant pathway. mdpi.commdpi.comsemanticscholar.org The presence of hydroxyl or amine groups on the quinoline ring system can enhance this activity. ingentaconnect.com For instance, research on 2-substituted-8-hydroxyquinoline derivatives showed that their structure significantly influences their ability to scavenge DPPH and superoxide (B77818) free radicals. nih.gov Specifically, the introduction of electron-donating groups at certain positions can modulate the antioxidant capacity. nih.gov

Table 3: Free Radical Scavenging Activity of 2-Chloro-6-methoxyquinolin-8-amine Analogs This table is interactive. You can sort and filter the data.

| Compound/Derivative | Assay | Finding | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 2-chloro-7,8-dimethyl-quinoline-3-carboxaldehyde | DPPH Assay | High radical scavenging activity at 0.2 mM | - | ingentaconnect.com |

| Furo[2,3-f]quinoline derivatives | DPPH Assay | Good antioxidant activity attributed to NH group | Radical Trapping | iau.ir |

| 2-chloroquinoline-3-carbaldehydes (general) | DPPH Assay | Significant reduction of DPPH radicals | Electron or hydrogen radical donation | researchgate.net |

| 2-vinyl-8-hydroxyquinoline derivatives | DPPH & Pyrogallol auto-oxidation | Superior scavenging of DPPH and O2- radicals | - | nih.gov |

| Bromophenols | Kinetic Calculations | Highly effective hydroperoxyl radical scavengers | Formal Hydrogen Atom Transfer (f-HAT) | mdpi.com |

Inhibition of DNA Synthesis Pathways

The quinoline scaffold is a privileged structure in medicinal chemistry, known for its potential to be re-engineered for various therapeutic purposes. nih.gov Derivatives of quinoline have demonstrated the ability to interfere with critical cellular processes, including the synthesis of DNA. Studies on 8-hydroxyquinoline (B1678124), a related compound, have shown that it can inhibit premeiotic DNA replication. nih.gov At a concentration of 5 µg/ml, 8-hydroxyquinoline severely hampered the replication of DNA in Saccharomyces cerevisiae. nih.gov This inhibitory effect on DNA synthesis is a key aspect of the biological activity of some quinoline derivatives.

Furthermore, certain quinazoline (B50416) derivatives, which share a similar bicyclic structure, have been found to act as DNA intercalators. researchgate.net This mode of action involves the insertion of the molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription. mdpi.com For instance, N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline derivatives have been confirmed to bind to DNA through an intercalative process. researchgate.net This interaction with DNA is a significant contributor to their cytotoxic effects. researchgate.net

The anticancer activity of some pyrimidodiazepine derivatives based on a 2-chloro-4-anilinoquinazoline structure has also been linked to their ability to bind to DNA. nih.gov These compounds can cause damage to the DNA structure, alter the replication of the double helix, and consequently hinder the division of cancer cells. mdpi.com The interaction with DNA can be either covalent or non-covalent. mdpi.com

Structure-Based Design Principles for Targeted Molecular Interactions

The development of quinoline derivatives with specific biological activities relies heavily on understanding the relationship between their chemical structure and their interactions with molecular targets. mdpi.com Structure-based design principles are therefore crucial for creating compounds with enhanced potency and selectivity.

Rational Design of Derivatives for Enhanced Selectivity

Rational drug design is a powerful strategy for developing highly selective inhibitors. This approach involves modifying a known chemical scaffold to optimize its interaction with a specific target. For example, in the development of phosphodiesterase 8A (PDE8A) inhibitors, a series of 2-chloroadenine (B193299) derivatives were rationally designed based on the structure of the hit compound clofarabine. nih.gov By targeting a specific amino acid, Tyr748, within the enzyme's active site, researchers were able to develop a lead compound with an IC50 of 0.010 μM and high selectivity. nih.gov

Similarly, the quinoline scaffold itself is considered a privileged structure that can be re-engineered to design new therapeutic candidates. nih.gov The design of novel quinoline-based ligands can be guided by computational methods such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models. mdpi.com These models help to identify the structural features that are beneficial for enhancing the desired biological activity, allowing for the targeted design of new derivatives. mdpi.com For instance, by analyzing the contour maps from a 3D-QSAR model, regions of a molecule can be identified for modification to improve its inhibitory activity. mdpi.com

Role of Substituents in Modulating Molecular Interactions

The nature and position of substituents on the quinoline ring play a critical role in modulating the compound's molecular interactions and, consequently, its biological activity. ontosight.ai The presence of different functional groups can influence properties such as lipophilicity, solubility, and the ability to form hydrogen bonds with target proteins. ontosight.ai

Structure-activity relationship (SAR) studies are essential for understanding the impact of these substituents. For example, in a series of 2-arylvinylquinolines, modifications to the C6 substituent and the benzenoid substituents were evaluated to determine their effect on antimalarial activity. nih.gov It was found that in the C6-methoxy series, a nitro group at the para position of the aryl ring resulted in slightly higher inhibitory activity compared to the unsubstituted compound. nih.gov Moving the nitro group to the ortho or meta position, however, led to a decrease in activity. nih.gov

The following table summarizes the effect of different substituents on the antiplasmodial activity of some 8-amino-6-methoxyquinoline-tetrazole hybrids. The activity is strongly influenced by the linker between the quinoline and the tetrazole moieties and its substitution pattern. mdpi.com

| Compound | Linker and Substitution | IC50 (nM) against P. falciparum |

| 7 | N-(2-aminoethyl) linker, R = H | >10000 |

| 8 | N-(2-aminoethyl) linker, R = 4-chlorophenyl | 1300 |

| 9 | N-(2-aminoethyl) linker, R = 4-methoxyphenyl | 480 |

| 10 | N-(2-aminoethyl) linker, R = 2,4-dichlorophenyl | 2800 |

| 11 | N-(2-aminoethyl) linker, R = naphthalen-2-yl | 1800 |

| 12 | N-(2-aminoethyl) linker, R = 4-(trifluoromethyl)phenyl | 2900 |

| 13 | Direct linker, R = H | 1400 |

| 14 | Direct linker, R = 4-chlorophenyl | 110 |

| 15 | Direct linker, R = 4-methoxyphenyl | 1100 |

This data clearly demonstrates that both the nature of the linker and the substituents on the aromatic ring significantly impact the biological activity of these quinoline derivatives.

High-Throughput Screening Methodologies for Identifying Active Scaffolds

High-throughput screening (HTS) is a crucial technology in drug discovery for rapidly assessing large numbers of chemical compounds to identify those with a desired biological activity. nih.gov This methodology is particularly valuable for discovering novel chemical scaffolds that can serve as starting points for the development of new therapeutic agents.

A typical HTS campaign involves several stages. Initially, a large and chemically diverse compound library is screened in a primary assay. nih.govnih.gov For example, a library of 31,500 compounds was screened to identify inhibitors of the TET2 enzyme. nih.gov Compounds that show activity above a certain threshold, such as greater than 50% inhibition at a specific concentration, are considered "hits". nih.gov

These initial hits then undergo secondary screening to confirm their activity and eliminate false positives. nih.gov This often involves re-testing the compounds at multiple concentrations to establish a dose-response relationship. nih.gov For instance, in a screen for PFKFB3 inhibitors, 507 initial hits from a library of 250,240 compounds were retested at two different concentrations, leading to the confirmation of 211 compounds with consistent, concentration-dependent inhibition. nih.gov

The following table provides an overview of a high-throughput screening campaign for PFKFB3 inhibitors:

| Screening Stage | Number of Compounds | Criteria | Outcome |

| Primary Screen | 250,240 | >50% inhibition at 20 µM | 507 initial hits |

| Secondary Screen | 507 | Consistent inhibition at 4 µM and 20 µM | 211 confirmed hits |

| IC50 Determination | 211 | Low IC50 values (<10 µM) | 66 potent inhibitors |

| In Vitro Assays | 66 | Suppression of tube formation in HUVECs | 22 non-toxic hits |

| Binding Affinity | 22 | Binding to PFKFB3 in SPR assays | 15 compounds with binding affinity |

This systematic approach allows for the efficient identification of promising lead compounds with novel scaffolds from vast chemical libraries. nih.gov

2 Chloro 6 Methoxyquinolin 8 Amine As a Chemical Scaffold and Building Block

Design and Synthesis of Hybrid Molecules Incorporating the Quinoline (B57606) Moiety

Molecular hybridization is a powerful strategy in drug design and materials engineering that involves combining two or more distinct chemical entities to create a new hybrid molecule with potentially enhanced or novel properties. The 8-amino-6-methoxyquinoline (B117001) core, a key pharmacophore found in antimalarial agents like primaquine (B1584692) and tafenoquine, serves as an excellent central element for this approach. mdpi.com The presence of the primary amino group at the C-8 position provides a convenient handle for chemical modification, allowing for the covalent linkage of other molecular fragments through various synthetic transformations.

A key application of the 8-amino-6-methoxyquinoline scaffold is its integration with other heterocyclic rings to generate novel hybrid structures. One documented example involves the synthesis of quinoline-tetrazole hybrids. mdpi.com

Tetrazole Hybrids: The synthesis of these hybrids has been successfully achieved using the Ugi-azide reaction, a powerful multi-component reaction. In this process, the parent compound, 6-methoxyquinolin-8-amine, is reacted with an aldehyde, tert-butyl isocyanide, and trimethylsilyl (B98337) azide (B81097). mdpi.com This one-pot reaction efficiently constructs the tetrazole ring and attaches it to the quinoline scaffold. The reaction allows for the introduction of various substituents adjacent to the newly formed tetrazole group by simply changing the aldehyde component, enabling the creation of a library of diverse hybrid molecules. mdpi.com

The general scheme for this transformation is shown below:

6-Methoxyquinoline-8-amine + Aldehyde + tert-Butyl isocyanide + Trimethylsilyl azide → Quinoline-Tetrazole Hybrid

This methodology highlights the utility of the 8-aminoquinoline (B160924) scaffold in accessing complex heterocyclic hybrids.

The properties of a hybrid molecule are significantly influenced by the nature of the linker connecting the constituent fragments. The distance, flexibility, and chemical nature of the linker can impact biological activity and material properties. mdpi.com Research on the 8-amino-6-methoxyquinoline scaffold has demonstrated sophisticated strategies for linker installation. mdpi.com

A direct nucleophilic substitution reaction to install an ethylamine (B1201723) linker on the 8-amino group of 6-methoxyquinolin-8-amine proved unsuccessful. mdpi.com This led to the development of a more robust, multi-step approach to introduce an N-(2-aminoethyl) linker, showcasing advanced linker chemistry. mdpi.com

The successful multi-step synthesis involved the following sequence:

Amide Formation: The starting 6-methoxyquinolin-8-amine was first reacted with chloroacetyl chloride to form 2-Chloro-N-(6-methoxyquinolin-8-yl)acetamide. mdpi.com

Azide Substitution: The terminal chloro group of the newly formed amide was then substituted by an azide group using sodium azide. mdpi.com

Staudinger Reaction: The resulting azide was converted to a primary amine via a Staudinger reaction using triphenylphosphine. mdpi.com

Amide Reduction: In the final step, the amide functionality was reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to yield the desired N-(2-aminoethyl) linked quinoline. mdpi.com

This sequence demonstrates the use of a series of reliable and well-established reactions to build a specific linker onto the quinoline core, providing a versatile platform for further hybridization. mdpi.com

Application in the Synthesis of Complex Organic Molecules

As a functionalized building block, 2-Chloro-6-methoxyquinolin-8-amine is an important precursor for constructing more elaborate molecular architectures. Its defined stereoelectronic properties and multiple reaction sites allow for its incorporation into larger, multi-functional molecules through sequential and controlled chemical reactions.

The 8-amino-6-methoxyquinoline scaffold is frequently used as a key starting material in multi-step synthetic sequences. mdpi.com For example, it serves as the foundational precursor for creating entire series of hybrid molecules, such as the quinoline-tetrazole derivatives discussed previously. mdpi.com The synthesis begins with the quinoline core, which is then elaborated through various reactions, including linker attachment and subsequent heterocycle formation, to arrive at the final complex target molecules. mdpi.com The commercial availability of derivatives like 2-Chloro-6-methoxyquinolin-8-amine as an organic building block further solidifies its role as a convenient precursor for complex synthesis. bldpharm.combldpharm.com

| Precursor Compound | Transformation | Resulting Complex Molecule | Reference |

| 6-Methoxyquinolin-8-amine | Multi-step linker synthesis followed by Ugi-azide reaction | N-(2-(1-(tert-butyl)-1H-tetrazol-5-yl)ethyl)-6-methoxyquinolin-8-amine hybrids | mdpi.com |

| 6-Methoxyquinolin-8-amine | Direct Ugi-azide reaction | 1-(tert-butyl)-N-(6-methoxyquinolin-8-yl)-1H-tetrazol-5-amine hybrids | mdpi.com |

This interactive table showcases the role of the 8-amino-6-methoxyquinoline scaffold as a precursor.

The utility of the 8-amino-6-methoxyquinoline scaffold extends to the development and application of specific reaction methodologies. Its defined reactivity makes it an excellent substrate for showcasing the power of certain synthetic methods. mdpi.com

A prominent example is the use of the Ugi-azide reaction , a multi-component reaction that allows for the rapid assembly of complex molecules from simple starting materials. The successful synthesis of quinoline-tetrazole hybrids using 6-methoxyquinolin-8-amine as the amine component demonstrates the applicability of this methodology to the quinoline system. mdpi.com

Utility in Material Science and Novel Device Applications (non-biological)

Beyond its applications in life sciences, the quinoline scaffold is a valuable component in the field of material science. Quinoline derivatives are recognized for their potential in creating electroactive and luminescent materials. nih.gov The thermal and photochemical stability of molecules incorporating the quinoline ring makes them suitable for technological applications. nih.gov

2-Chloro-6-methoxyquinolin-8-amine, listed by suppliers as a material science building block, can be used to design and synthesize molecular glasses. bldpharm.comnih.gov These materials are of significant interest for their use in electronic devices. By covalently linking the quinoline scaffold to other functional units, such as carbazole, it is possible to create hybrid molecules with specific photoactive properties. nih.gov Such quinoline-based materials are considered potential candidates for components in:

Organic semiconductor lasers nih.gov

Color displays nih.gov

Solar cells nih.gov

The ability to functionalize the quinoline core allows for the fine-tuning of its electronic properties, making 2-Chloro-6-methoxyquinolin-8-amine a useful building block for the rational design of novel, non-biological functional materials. nih.gov

Future Research Directions and Translational Potential Conceptual

Exploration of Underexplored Reaction Pathways for Derivatization

While classical methods for quinoline (B57606) synthesis like Skraup and Friedlander are well-established, future research should focus on novel and underexplored reaction pathways for the derivatization of 2-chloro-6-methoxyquinolin-8-amine. researchgate.nettandfonline.com This could involve the exploration of multicomponent reactions, which offer the advantage of synthesizing complex molecules in a single step, potentially leading to the discovery of novel derivatives with unique biological activities. researchgate.nettandfonline.com Additionally, C-H activation strategies could be employed to directly functionalize the quinoline core, providing access to a wider range of derivatives that are not easily accessible through traditional methods. The development of new synthetic methodologies will be crucial for expanding the chemical space around the 2-chloro-6-methoxyquinolin-8-amine scaffold. repec.org

Advanced Spectroscopic and Structural Characterization Techniques for Novel Derivatives

The synthesis of novel derivatives of 2-chloro-6-methoxyquinolin-8-amine will necessitate the use of advanced spectroscopic and structural characterization techniques to fully elucidate their properties. nih.gov Techniques such as two-dimensional NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction will be indispensable for confirming the structures of new compounds. mdpi.comnih.gov Furthermore, advanced spectroscopic methods can provide insights into the electronic and photophysical properties of these novel derivatives. mdpi.com For instance, fluorescence spectroscopy could be used to identify derivatives with potential applications as fluorescent probes or sensors. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be employed to complement experimental data and provide a deeper understanding of the structural and electronic properties of these molecules. arabjchem.orguantwerpen.be

Integration with Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery and molecular design. researchgate.netnih.gov These technologies can be integrated into the research pipeline for 2-chloro-6-methoxyquinolin-8-amine to accelerate the discovery of new derivatives with desired properties. nih.gov For example, quantitative structure-activity relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of virtual compounds, allowing for the prioritization of synthetic efforts. mdpi.com Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to design novel molecules with optimized properties from the ground up. springernature.comoncodesign-services.com This in-silico approach can significantly reduce the time and cost associated with traditional trial-and-error methods in drug discovery. oncodesign-services.com

Development of Sustainable Synthetic Routes

In line with the growing emphasis on green chemistry, future research should prioritize the development of sustainable synthetic routes for 2-chloro-6-methoxyquinolin-8-amine and its derivatives. nih.govbenthamdirect.com This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave-assisted synthesis. researchgate.nettandfonline.com The development of one-pot synthetic protocols and the use of nanocatalysts are also promising avenues for creating more sustainable and efficient synthetic processes. nih.gov By adopting green chemistry principles, the environmental impact of synthesizing these valuable compounds can be minimized. benthamdirect.com

Conceptual Expansion of Structure-Activity Relationships to New Biological Systems

The 8-aminoquinoline (B160924) scaffold is a well-known pharmacophore, particularly in the context of antimalarial drugs. nih.govwikipedia.orgmdpi.com However, the structure-activity relationships (SAR) of this class of compounds are not fully understood and are often speculative. nih.gov Future research should aim to expand the SAR of 2-chloro-6-methoxyquinolin-8-amine derivatives to new biological systems beyond their traditional applications. This could involve screening these compounds against a diverse range of biological targets, including enzymes, receptors, and ion channels implicated in various diseases. orientjchem.org A deeper understanding of the SAR will be crucial for the rational design of new therapeutic agents with improved efficacy and selectivity. who.int

Design of Chemical Probes for Cellular Pathway Elucidation

Derivatives of 2-chloro-6-methoxyquinolin-8-amine can be designed as chemical probes to investigate and elucidate cellular pathways. These probes can be functionalized with reporter groups, such as fluorophores or biotin (B1667282) tags, to enable their detection and visualization within cells. By interacting with specific cellular targets, these probes can help to identify the proteins and pathways that are modulated by this class of compounds. escholarship.org This information is invaluable for understanding the mechanism of action of bioactive derivatives and for identifying new drug targets.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-chloro-6-methoxyquinolin-8-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step functionalization of quinoline scaffolds. For example, nucleophilic substitution at the 8-position can be achieved via Buchwald-Hartwig amination using palladium catalysts . Chlorination at the 2-position may employ POCl₃ or SOCl₂ under controlled anhydrous conditions. Yields (e.g., 21–31% in similar chloroquinoline syntheses ) can be improved by optimizing temperature (0–5°C for sensitive intermediates ), solvent polarity (e.g., THF for amine coupling ), and stoichiometric ratios of reagents. Purity is validated via HPLC (>95% ).

Q. Which analytical techniques are most effective for characterizing 2-chloro-6-methoxyquinolin-8-amine and verifying its structural integrity?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structures using SHELXL for refinement, particularly for confirming halogen and methoxy positioning .

- NMR spectroscopy : ¹H/¹³C NMR to identify aromatic proton environments (e.g., δ 7.2–8.5 ppm for quinoline protons) and methoxy groups (δ ~3.9 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., C₁₀H₉ClN₂O; theoretical MW: 208.05 g/mol).

- HPLC : Monitor purity (>97% ) and detect byproducts.

Q. What are the key physicochemical properties (e.g., solubility, melting point) of 2-chloro-6-methoxyquinolin-8-amine under standard laboratory conditions?

- Methodological Answer :

- Solubility : Likely polar aprotic solvent-soluble (DMSO, DMF) based on analogous 8-aminoquinolines . Test via gradient solvent trials.

- Melting Point : Expected range: 50–70°C (cf. 6-Amino-2-methylquinoline: mp 56–58°C ).

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of 2-chloro-6-methoxyquinolin-8-amine?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to study electronic effects of chloro and methoxy substituents .

- Molecular Docking : Use AutoDock Vina with target proteins (e.g., Plasmodium falciparum enzymes for antimalarial studies ). Validate predictions with in vitro assays.

- Database Tools : Leverage REAXYS and PISTACHIO for reaction pathway predictions .

Q. How do structural modifications (e.g., replacing chloro with other halogens) impact the compound’s structure-activity relationship (SAR) in biological assays?

- Methodological Answer :

- Synthetic SAR : Synthesize analogs (e.g., 2-bromo-6-methoxyquinolin-8-amine) using halogen-exchange reactions .

- Biological Testing : Compare IC₅₀ values in dose-response assays (e.g., antimalarial activity ).

- Theoretical Framework : Apply Hammett substituent constants to correlate electronic effects with activity .

Q. How can researchers resolve contradictions in reported biological activity data for 2-chloro-6-methoxyquinolin-8-amine derivatives?

- Methodological Answer :

- Comparative Analysis : Replicate assays under standardized conditions (e.g., fixed pH, temperature) .

- Statistical Validation : Use ANOVA to assess inter-lab variability .

- Meta-Analysis : Systematically review datasets from PubChem and EPA DSSTox .

Q. What strategies mitigate challenges in crystallizing 2-chloro-6-methoxyquinolin-8-amine for X-ray studies?

- Methodological Answer :

- Crystallization Solvents : Screen slow-evaporation mixtures (e.g., EtOAc/hexane ).

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for problematic datasets .

- Low-Temperature Data Collection : Reduce thermal motion artifacts (100 K ).

Q. How can metabolic stability studies be designed to evaluate 2-chloro-6-methoxyquinolin-8-amine in preclinical models?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 interactions .

- In Silico Tools : Predict metabolic pathways with BKMS_METABOLIC .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-methoxy) to track metabolites via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。